molecular formula C20H17F2NO2 B13375262 N-(2,4-difluorophenyl)-2-(6-methoxy-2-naphthyl)propanamide

N-(2,4-difluorophenyl)-2-(6-methoxy-2-naphthyl)propanamide

Cat. No.: B13375262
M. Wt: 341.4 g/mol
InChI Key: QDHZNRSDWWFXAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-(6-methoxy-2-naphthyl)propanamide: is an organic compound that belongs to the class of amides This compound is characterized by the presence of a difluorophenyl group and a methoxy-naphthyl group attached to a propanamide backbone

Properties

Molecular Formula

C20H17F2NO2

Molecular Weight

341.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-(6-methoxynaphthalen-2-yl)propanamide

InChI

InChI=1S/C20H17F2NO2/c1-12(20(24)23-19-8-6-16(21)11-18(19)22)13-3-4-15-10-17(25-2)7-5-14(15)9-13/h3-12H,1-2H3,(H,23,24)

InChI Key

QDHZNRSDWWFXAS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-2-(6-methoxy-2-naphthyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluoroaniline and 6-methoxy-2-naphthoic acid.

    Amidation Reaction: The 2,4-difluoroaniline is reacted with 6-methoxy-2-naphthoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,4-difluorophenyl)-2-(6-methoxy-2-naphthyl)propanamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: N-(2,4-difluorophenyl)-2-(6-methoxy-2-naphthyl)propanamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activity or protein-ligand interactions.

Medicine: The compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In industrial applications, this compound is used in the development of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(6-methoxy-2-naphthyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

  • N-(2,4-difluorophenyl)-2-(6-methoxy-2-naphthyl)acetamide
  • N-(2,4-difluorophenyl)-2-(6-methoxy-2-naphthyl)butanamide
  • N-(2,4-difluorophenyl)-2-(6-methoxy-2-naphthyl)pentanamide

Comparison: N-(2,4-difluorophenyl)-2-(6-methoxy-2-naphthyl)propanamide is unique due to its specific combination of functional groups and structural features Compared to its analogs, it may exhibit different reactivity, stability, and biological activity

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